2-(Methylsulfonyl)naphtho[1,2-d]oxazole
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Overview
Description
2-(Methylsulfonyl)naphtho[1,2-d]oxazole is a heterocyclic compound that features a naphthalene ring fused to an oxazole ring with a methylsulfonyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of naphtho[1,2-d]oxazoles, including 2-(Methylsulfonyl)naphtho[1,2-d]oxazole, can be achieved through various methods. One general and practical approach involves the reaction of naphthols with amines using TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) as the oxygen source . This method is notable for its functional group tolerance and efficiency in constructing the naphthoxazole skeleton.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable reagents, and employing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfonyl)naphtho[1,2-d]oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxazole ring or the methylsulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like TEMPO, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a wide range of functionalized naphtho[1,2-d]oxazole derivatives.
Scientific Research Applications
2-(Methylsulfonyl)naphtho[1,2-d]oxazole has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for investigating biological activity and potential therapeutic uses.
Medicine: Research into its pharmacological properties could lead to the development of new drugs, particularly in areas like cancer treatment and antimicrobial agents.
Mechanism of Action
The mechanism of action of 2-(Methylsulfonyl)naphtho[1,2-d]oxazole involves its interaction with specific molecular targets. The compound can engage in intramolecular charge transfer (ICT) behavior, which is crucial for its photophysical properties. In biological systems, it may interact with cellular components, leading to effects such as fluorescence staining and photosensitization .
Comparison with Similar Compounds
Similar Compounds
Naphtho[2,1-d]oxazole: Another naphthoxazole derivative with similar structural features but different substitution patterns.
Benzoxazole: A simpler oxazole derivative with a benzene ring fused to the oxazole ring.
Thiazole: A heterocyclic compound with a sulfur atom in place of the oxygen atom in oxazole.
Uniqueness
2-(Methylsulfonyl)naphtho[1,2-d]oxazole is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and potential biological activity, distinguishing it from other similar heterocyclic compounds.
Properties
Molecular Formula |
C12H9NO3S |
---|---|
Molecular Weight |
247.27 g/mol |
IUPAC Name |
2-methylsulfonylbenzo[e][1,3]benzoxazole |
InChI |
InChI=1S/C12H9NO3S/c1-17(14,15)12-13-11-9-5-3-2-4-8(9)6-7-10(11)16-12/h2-7H,1H3 |
InChI Key |
WHXBUQIDBNMZAX-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NC2=C(O1)C=CC3=CC=CC=C32 |
Origin of Product |
United States |
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